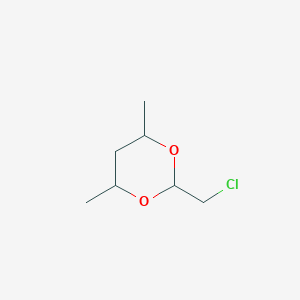
N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide, commonly known as DTCQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DTCQ belongs to the class of quinoline-based compounds and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of DTCQ involves the inhibition of various enzymes and proteins involved in cellular processes. DTCQ has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. DTCQ has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
DTCQ has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and improve cognitive function in animal models of Alzheimer's disease. DTCQ has also been shown to exhibit antimicrobial activity against various pathogenic bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTCQ has several advantages and limitations for lab experiments. It is a synthetic compound that can be easily synthesized with good yields and high purity. However, it has limited solubility in aqueous solutions, which can limit its use in certain experimental setups. DTCQ also has limited stability in solution, which can affect its potency over time.
Direcciones Futuras
There are several future directions for the study of DTCQ. One potential area of research is the development of novel analogs of DTCQ with improved solubility and stability. Another area of research is the study of the pharmacokinetics and pharmacodynamics of DTCQ in animal models and humans. Additionally, the potential use of DTCQ in combination therapies for the treatment of various diseases should be explored. Finally, the development of novel drug delivery systems for DTCQ could improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of DTCQ involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate, followed by the condensation of the resulting intermediate with 2-chloro-3-formylquinoline. The final product is obtained by the reaction of the intermediate with thiourea. The synthesis of DTCQ has been optimized to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
DTCQ has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. DTCQ has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
111951-05-4 |
|---|---|
Nombre del producto |
N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide |
Fórmula molecular |
C15H15N3O3S |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H15N3O3S/c1-2-21-9-3-4-12-10(7-9)13(19)11(8-17-12)14(20)18-15-16-5-6-22-15/h3-4,7-8H,2,5-6H2,1H3,(H,17,19)(H,16,18,20) |
Clave InChI |
BUFXHCLMVIZQJO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NCCS3 |
SMILES canónico |
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NCCS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)



methanone](/img/structure/B52461.png)







